Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl-
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Overview
Description
Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl-: is a chemical compound with the molecular formula C22H30I2 . It is a derivative of naphthalene, where the hydrogen atoms at positions 6 and 7 are replaced by iodine atoms, and the hydrogen atoms at positions 1, 2, 3, and 4 are replaced by propyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl- typically involves the iodination of a tetrapropylnaphthalene precursor. The reaction conditions often include the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl- can undergo oxidation reactions, where the propyl groups may be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The iodine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of the hydrogenated naphthalene derivative.
Substitution: Formation of naphthalene derivatives with various functional groups
Scientific Research Applications
Chemistry: Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis and materials science.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological molecules
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl- involves its interaction with molecular targets through its iodine atoms and propyl groups. The iodine atoms can participate in halogen bonding, while the propyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-6-propyl-: This compound has a similar naphthalene core but with different substituents, making it less reactive in certain chemical reactions.
Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethyl-: This compound has methyl groups instead of iodine atoms, resulting in different chemical properties and reactivity.
Uniqueness: Naphthalene, 6,7-diiodo-1,2,3,4-tetrapropyl- is unique due to the presence of iodine atoms, which impart distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
CAS No. |
390409-94-6 |
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Molecular Formula |
C22H30I2 |
Molecular Weight |
548.3 g/mol |
IUPAC Name |
6,7-diiodo-1,2,3,4-tetrapropylnaphthalene |
InChI |
InChI=1S/C22H30I2/c1-5-9-15-16(10-6-2)18(12-8-4)20-14-22(24)21(23)13-19(20)17(15)11-7-3/h13-14H,5-12H2,1-4H3 |
InChI Key |
AQTRVPUSDKTNSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C2=CC(=C(C=C21)I)I)CCC)CCC)CCC |
Origin of Product |
United States |
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